molecular formula C8H6F8O6 B1586624 Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate CAS No. 24647-20-9

Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate

Cat. No. B1586624
CAS RN: 24647-20-9
M. Wt: 350.12 g/mol
InChI Key: QSOLRJAJYGNQPD-UHFFFAOYSA-N
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Description

Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate, also known as PFOD, is a perfluorinated compound that has gained attention in the scientific community due to its unique properties. This compound has a high thermal stability, chemical inertness, and low surface tension, making it an ideal candidate for various applications in different fields.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Vinyl Ether Compounds : Research on dimethyl perfluoro-2,7-dimethyl-3,6-dioxa-1,8-octanedioate has shown its potential in pyrolysis processes to create mixtures containing valuable vinyl ethers. The study highlights the effect of pyrolysis conditions, such as temperature and decomposition time, on product composition, indicating its utility in synthesizing specific compounds (Takata et al., 1995).

Environmental Impact and Toxicity

Developmental Toxicity and Neurotoxicity in Zebrafish : An evaluation of various PFAS, including compounds similar to Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate, on zebrafish highlighted concerns regarding developmental toxicity and neurotoxicity. This research categorizes PFAS based on shared toxicity phenotypes, contributing to understanding the environmental and health impacts of these substances (Gaballah et al., 2020).

Global Distribution and Environmental Presence

Worldwide Distribution in Surface Water : A study on the occurrences of novel perfluoroalkyl ether carboxylic and sulfonic acids, which are chemically related to Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate, in surface waters globally indicates the widespread environmental dispersion of these compounds. The research underscores the need for future investigations on their global impact (Pan et al., 2018).

Gas Separation and Membrane Technology

High Transport Parameters in Copolymers : Perfluorodioxole copolymers, related to the structural domain of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate, exhibit high permeability for gases. This study provides insights into the potential use of such materials in gas separation technologies, highlighting their efficiency and selectivity (Alentiev et al., 1997).

Analytical and Environmental Reviews

Analysis of Emerging Fluoroalkylether Substances : A review focusing on the analysis of emerging fluoroalkylether substances, including compounds structurally similar to Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate, discusses the challenges and advancements in detecting these compounds in environmental and biomonitoring samples. This review emphasizes the need for ongoing research into the environmental fate and health effects of ether-PFAS (Munoz et al., 2019).

properties

IUPAC Name

methyl 2-[2-(1,1-difluoro-2-methoxy-2-oxoethoxy)-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F8O6/c1-19-3(17)5(9,10)21-7(13,14)8(15,16)22-6(11,12)4(18)20-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOLRJAJYGNQPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(OC(C(OC(C(=O)OC)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

130030-19-2
Record name Poly[oxy(1,1,2,2-tetrafluoro-1,2-ethanediyl)], α-(1,1-difluoro-2-methoxy-2-oxoethyl)-ω-(1,1-difluoro-2-methoxy-2-oxoethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130030-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20380876
Record name Dimethyl 2,2'-[(1,1,2,2-tetrafluoroethane-1,2-diyl)bis(oxy)]bis(difluoroacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate

CAS RN

24647-20-9
Record name 1,1′-Dimethyl 2,2′-[(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis(oxy)]bis[2,2-difluoroacetate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24647-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 2,2'-[(1,1,2,2-tetrafluoroethane-1,2-diyl)bis(oxy)]bis(difluoroacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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